

JNJ-46356479: Application Notes and Protocols for In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	JNJ-46356479	
Cat. No.:	B15574158	Get Quote

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Abstract

JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a presynaptic autoreceptor, mGluR2 activation inhibits glutamate release, a mechanism of significant interest for treating neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and certain forms of epilepsy. This document provides detailed application notes and protocols for the use of **JNJ-46356479** in in vivo mouse studies, based on currently available preclinical data. It includes dosage information, administration protocols, and methodologies for evaluating its effects in relevant mouse models.

Introduction

Metabotropic glutamate receptor 2, a Gi/o-coupled G protein-coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. **JNJ-46356479** acts as a PAM at this receptor, enhancing the response of mGluR2 to its endogenous ligand, glutamate. This allosteric modulation provides a sophisticated approach to fine-tuning glutamatergic neurotransmission without direct receptor activation, potentially offering a more favorable safety profile compared to orthosteric agonists. Preclinical studies in mice have demonstrated the efficacy of **JNJ-46356479** in models of schizophrenia and seizures, highlighting its therapeutic potential.



Data Presentation

Table 1: JNJ-46356479 Dosage and Administration in

Mouse Models

Mouse Model	Dosage	Route of Administratio n	Vehicle	Treatment Regimen	Reference(s)
Postnatal Ketamine Model of Schizophreni a	10 mg/kg	Subcutaneou s (s.c.)	10% Hydroxypropy I-beta- cyclodextrin (HPβCD) and 5% DMSO	Daily injections during the adolescent period (Postnatal Day 35-60)	[1]
6-Hz Seizure Model	2.8 mg/kg (ED ₅₀ at 32- mA)	Not specified	Not specified	Acute administratio n	[2]
6-Hz Seizure Model	10.2 mg/kg (ED50 at 44- mA)	Not specified	Not specified	Acute administratio n	[2]
PET Imaging (Blocking Study)	4 mg/kg	Intravenous (i.v.)	Not specified	Single dose prior to radioligand injection	

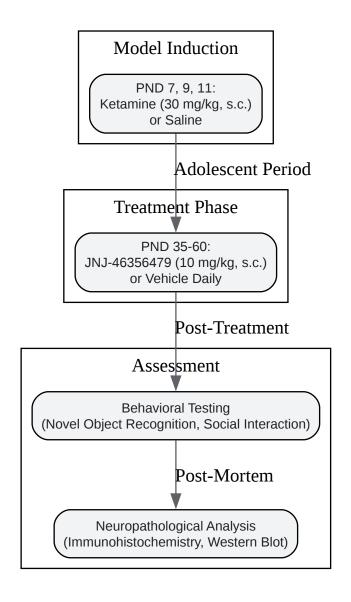
Signaling Pathway

JNJ-46356479 potentiates the effect of glutamate on the mGluR2 receptor. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in presynaptic glutamate release.









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References

 1. The positive allosteric modulator of the mGlu2 receptor JNJ-46356479 partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. ovid.com [ovid.com]
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